2-Aminoethanethiol p-Toluenesulfonate
Overview
Description
2-Aminoethanethiol p-Toluenesulfonate is a chemical compound with the molecular formula C9H15NO3S2. It is also known by other names such as this compound, 2-Mercaptoethylamine p-Toluenesulfonate, and Cysteamine p-Toluenesulfonate . This compound is typically found as a white to light yellow powder or crystal and is soluble in water .
Mechanism of Action
Target of Action
It is known that 2-aminoethanethiol, also known as cysteamine, acts as a cystine depleting agent . This suggests that 2-Aminoethanethiol p-Toluenesulfonate may interact with cystine or related molecules in the body.
Mode of Action
The mode of action of this compound involves the reduction of cystine disulfide bonds . This interaction leads to changes in the structure and function of cystine, which can have various downstream effects.
Pharmacokinetics
It is soluble in water , which may influence its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethanethiol p-Toluenesulfonate can be synthesized through the reaction of 2-aminoethanethiol with p-toluenesulfonic acid. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanethiol p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield free thiol groups.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reactions often occur in the presence of bases or acids to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Aminoethanethiol p-Toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-disulfide exchange reactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethylamine: Similar structure but lacks the p-toluenesulfonate group.
Cysteamine: Another thiol-containing compound with similar reactivity.
N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent.
Uniqueness
2-Aminoethanethiol p-Toluenesulfonate is unique due to its combination of thiol and amino groups with the p-toluenesulfonate moiety, which enhances its solubility and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
2-aminoethanethiol;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H7NS/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWESMYJLFQVSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent) | |
Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3037-04-5 | |
Record name | Ethanethiol, 2-amino-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3037-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (mercaptoethyl)ammonium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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